molecular formula C3H4N2S2 B193764 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS No. 29490-19-5

2-Mercapto-5-methyl-1,3,4-thiadiazole

Cat. No.: B193764
CAS No.: 29490-19-5
M. Wt: 132.21 g/mol
InChI Key: FPVUWZFFEGYCGB-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. It is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms.

Mechanism of Action

Target of Action

It’s known that the 1,3,4-thiadiazole motif, which is a structural subunit in this compound, is found in numerous products with remarkable biological activities . These include anticancer , antimicrobial , and antiepileptic activities, suggesting a broad range of potential targets.

Mode of Action

Studies on the functionalization of this compound have been conducted, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles . This suggests that the compound may interact with its targets through these functional groups, leading to various biochemical changes.

Biochemical Pathways

Given the broad range of biological activities associated with the 1,3,4-thiadiazole motif , it’s likely that this compound affects multiple pathways and their downstream effects.

Result of Action

The compound’s functionalization leads to the formation of products with variable chain lengths , suggesting that it may induce structural changes in its targets, potentially altering their function.

Action Environment

It’s worth noting that the compound’s functionalization was optimized for each class of compounds by altering the base used and the reagents’ proportions , suggesting that the compound’s action may be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-methyl-1,3,4-thiadiazole typically involves the reaction of hydrazine hydrate with ethyl acetate to form acethydrazide. This intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to yield the desired thiadiazole compound . The reaction conditions include heating, refluxing, and cooling steps to ensure the proper formation of the product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfoxides, and various substituted thiadiazole derivatives .

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2,5-Dimercapto-1,3,4-thiadiazole
  • 2-Methyl-1,3,4-thiadiazole-5-thiol

Comparison: 2-Mercapto-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it has a broader range of applications in medicine and industry, making it a versatile and valuable compound .

Properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUWZFFEGYCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183694
Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29490-19-5, 24490-19-5
Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 5-methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 2-Mercapto-5-Methyl-1,3,4-Thiadiazole
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Record name METHYLTHIADIAZOLE THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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